molecular formula C6H10O2 B583518 4-Hydroxy Cyclohexanone-d4 CAS No. 13482-24-1

4-Hydroxy Cyclohexanone-d4

Cat. No. B583518
CAS RN: 13482-24-1
M. Wt: 118.168
InChI Key: BXBJZYXQHHPVGO-VEPVEJTGSA-N
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Description

4-Hydroxy Cyclohexanone-d4 is a chemical compound with the molecular formula C6H10O2 . It is a variant of 4-Hydroxy Cyclohexanone, where four of the hydrogen atoms are replaced by deuterium .


Synthesis Analysis

The synthesis of 4-Hydroxy Cyclohexanone involves several steps. One method involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4‐hydroxycyclohexanone . Another method involves the synthesis of esters of 4-hydroxy-cyclohexanone from 1,4-dihydroxycylohexane .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Cyclohexanone-d4 is characterized by a six-carbon cyclic molecule with a ketone functional group . The InChI representation of the molecule is InChI=1S/C6H10O2/c7-5-1-2-6 (8)4-3-5/h5,7H,1-4H2 . The molecule has a molecular weight of 114.14 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Cyclohexanone are diverse. For instance, it can undergo an acyloin rearrangement to provide an array of optically active 2-acyl-2-hydroxy cyclohexanones .


Physical And Chemical Properties Analysis

4-Hydroxy Cyclohexanone-d4 has a molecular weight of 114.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The molecule is characterized by a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the molecule are 114.068079557 g/mol .

Scientific Research Applications

Oxidation Processes in Industrial Chemistry

4-Hydroxy Cyclohexanone-d4 is closely related to cyclohexanone and cyclohexanol, both of which are integral in the industrial production of nylon 6 and nylon 6,6. Studies have explored various catalytic materials for the oxidation of cyclohexane, aiming to improve the selectivity and conversion rates to produce KA oil, a key feedstock in nylon manufacture. Metal and metal oxide loaded silica catalysts have shown promising results, offering high selectivity and good conversion rates. Gold nanoparticles supported on silica also demonstrated high selectivity in these oxidation processes, highlighting the potential for efficient and cost-effective manufacturing methods for key industrial chemicals (Abutaleb & Ali, 2021).

Environmental and Bioaccumulation Studies

Research into compounds like decamethylpentacyclosiloxane (D5) has implications for understanding the environmental behavior and bioaccumulation potential of related cyclic compounds. Such studies are essential for assessing the environmental impact of these chemicals, guiding regulatory and safety assessments. The findings indicate that certain cyclic compounds exhibit depuration rates in fish and mammals that exceed those of extremely hydrophobic substances, suggesting a complex interaction with biological systems and highlighting the importance of further research in this area (Gobas et al., 2015).

Catalytic and Adsorption Applications

Cyclodextrins, with their ability to form inclusion complexes, provide a fascinating area of study for enhancing the reactivity and selectivity of catalytic processes. The synthesis of materials containing cyclodextrins and their application as sorbents in separation techniques highlight the potential for creating more efficient and environmentally friendly industrial processes. These advancements could lead to the development of novel materials and methods for waste water treatment and chromatographic separations, underscoring the versatility of cyclodextrin-based technologies in addressing contemporary environmental and industrial challenges (Crini & Morcellet, 2002).

Future Directions

Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .

properties

IUPAC Name

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJZYXQHHPVGO-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857719
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetradeuterio-4-hydroxycyclohexan-1-one

CAS RN

13482-24-1
Record name Cyclohexanone-3,3,5,5-d4, 4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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